Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
CAS No.:
Cat. No.: VC13647816
Molecular Formula: C20H25BN2O4
Molecular Weight: 368.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H25BN2O4 |
|---|---|
| Molecular Weight | 368.2 g/mol |
| IUPAC Name | 1-(3-methoxyphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-9-11-15(12-10-14)22-18(24)23-16-7-6-8-17(13-16)25-5/h6-13H,1-5H3,(H2,22,23,24) |
| Standard InChI Key | RSJQOEJQEDHWOO-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Introduction
Synthesis and Applications
The synthesis of such compounds typically involves the reaction of an aryl amine with an isocyanate or the reaction of an aryl carbamate with an amine. The boron-containing group can be introduced via a boronic acid or ester, which is commonly used in cross-coupling reactions.
Synthesis Steps
-
Preparation of Aryl Amines: Aryl amines can be prepared from nitroaromatics through reduction.
-
Introduction of Boron Moiety: The boron-containing group can be introduced using a boronic acid or ester.
-
Urea Formation: The urea backbone can be formed by reacting an aryl amine with an isocyanate.
Potential Applications
-
Cross-Coupling Reactions: The boron moiety makes this compound useful for Suzuki-Miyaura reactions, facilitating the synthesis of complex organic molecules.
-
Pharmaceuticals: Urea derivatives are explored in medicinal chemistry for their potential biological activities, such as anticancer, anticonvulsant, and antibacterial properties .
Research Findings
While specific research findings on Urea, N-(3-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- are not available, related compounds have shown promise in various fields:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume